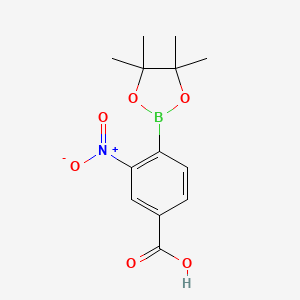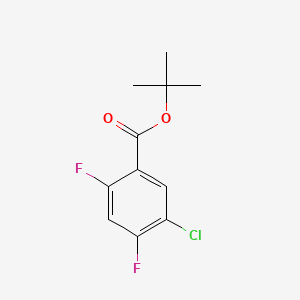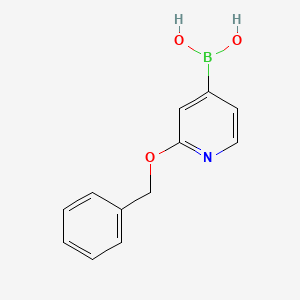
2-(苄氧基)吡啶-4-硼酸
描述
2-(Benzyloxy)pyridine-4-boronic acid: is an organoboron compound with the molecular formula C12H12BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the 4-position of the pyridine ring, and a benzyloxy group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
2-(Benzyloxy)pyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
未来方向
The use of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid in catalysis and crystal engineering opens up new opportunities for the development of novel materials and processes . It is also a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities .
作用机制
Target of Action
The primary target of 2-(Benzyloxy)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM cross-coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability in the SM cross-coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 2-(Benzyloxy)pyridine-4-boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The compound has been tailored for application under specific SM coupling conditions . .
生化分析
Biochemical Properties
Boronic acids, including 2-(Benzyloxy)pyridine-4-boronic acid, are known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .
Cellular Effects
Boronic acids are known to interact with various biomolecules, potentially influencing cellular processes .
Molecular Mechanism
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, where it transfers its organic group to a palladium complex .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(Benzyloxy)pyridine-4-boronic acid in laboratory settings. Boronic acids are generally stable and readily prepared, making them suitable for various chemical reactions .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, potentially influencing metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)pyridine-4-boronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The starting material, 2-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)pyridine.
Borylation: The 2-(benzyloxy)pyridine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for 2-(Benzyloxy)pyridine-4-boronic acid are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-(Benzyloxy)pyridine-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, potassium acetate, and sodium hydroxide are frequently used.
Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution of the benzyloxy group.
相似化合物的比较
2-(Benzyloxy)pyridine-4-boronic acid can be compared with other boronic acids and esters:
3-Pyridinylboronic Acid: Similar in structure but with the boronic acid group at the 3-position. It is also used in Suzuki-Miyaura cross-coupling.
Phenylboronic Acid: Lacks the pyridine ring but is widely used in organic synthesis.
4-Pyridinylboronic Acid: Similar to 2-(Benzyloxy)pyridine-4-boronic acid but without the benzyloxy group.
The uniqueness of 2-(Benzyloxy)pyridine-4-boronic acid lies in its combination of the benzyloxy and boronic acid groups, which provides unique reactivity and versatility in organic synthesis.
属性
IUPAC Name |
(2-phenylmethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGAHHNAGUVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678213 | |
| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-62-0 | |
| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B595696.png)
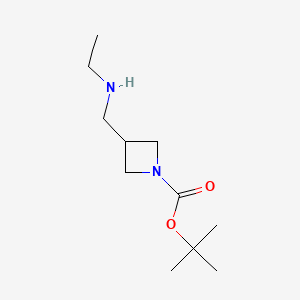

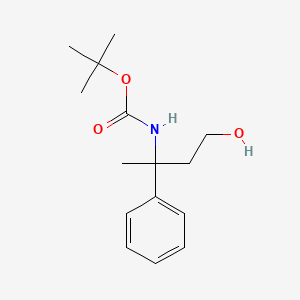
![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)
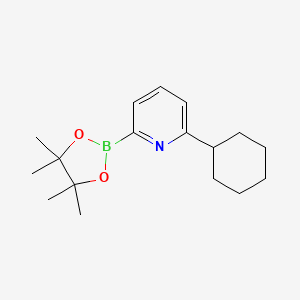
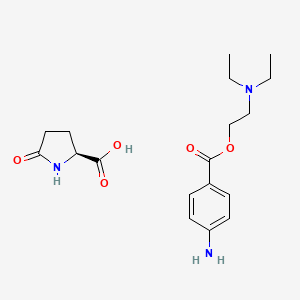
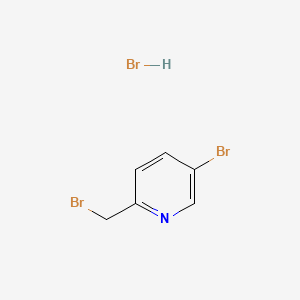
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one](/img/structure/B595711.png)
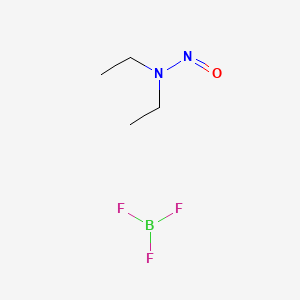
![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)
